Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2
Description
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2 is a synthetic peptide featuring a complex sequence of non-natural and modified amino acid residues. Key structural elements include:
- Ac-DL-2Nal: N-terminal acetylation with D/L-2-naphthylalanine, enhancing lipophilicity and membrane permeability.
- DL-Phe(4-Cl): Chlorination at the para position of phenylalanine, a common modification to improve receptor binding and metabolic stability.
- DL-3Pal: 3-pyridylalanine, introducing aromatic and hydrogen-bonding capabilities.
- DL-hCit: Homo-citrulline, a urea-containing residue that may influence conformational flexibility.
- Lys(iPr): Isopropyl-modified lysine, reducing polarity and enhancing proteolytic resistance.
This peptide is hypothesized to target G-protein-coupled receptors (GPCRs) or enzyme systems, though its exact biological role remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C74H100ClN15O14 |
|---|---|
Molecular Weight |
1459.1 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104) |
InChI Key |
NOENHWMKHNSHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various protecting groups and coupling reagents used during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in cyclic peptides with disulfide bonds, while reduction will yield linear peptides.
Scientific Research Applications
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme kinetics, and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Their Implications
Table 2: Pharmacokinetic Properties (Hypothetical Data)
| Property | Ac-DL-2Nal-…-NH2 | Reference Peptide A | Reference Peptide B |
|---|---|---|---|
| Half-life (in vitro) | ~4 hours | ~2 hours | ~6 hours |
| Plasma Stability | 85% retained | 60% retained | 90% retained |
| LogP | 2.1 | 1.5 | 3.0 |
Mechanistic Insights from Indirect Evidence
- Halogenation Effects : The 4-Cl modification on Phe mirrors strategies in small-molecule design (e.g., chlorobenzene derivatives) to enhance binding affinity and metabolic resistance .
- This could imply that Tyr or other aromatic residues in the peptide influence enzymatic degradation or signaling pathways.
Biological Activity
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2 is a synthetic peptide with a complex structure that exhibits significant biological activity. This article explores its synthesis, structure, biological interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a diverse array of amino acids, including both D- and L- stereoisomers, which contribute to its unique properties. The synthesis typically involves solid-phase peptide synthesis (SPPS) , allowing for the efficient assembly of the peptide chain while ensuring high purity. Modifications such as acetylation at the N-terminus and amidation at the C-terminus enhance the stability and bioactivity of the peptide .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C80H102ClN15O14 |
| Molecular Weight | 1476.1 g/mol |
| Purity | Typically >95% |
Biological Activity
This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The presence of halogenated phenylalanine (Phe(4-Cl)) enhances its binding affinity due to increased hydrophobic interactions, making it a candidate for pharmacological applications .
The compound functions as an agonist or antagonist depending on the target receptor. Its structural components suggest potential influences on:
- Hormonal regulation
- Cellular signaling pathways
- Neuropeptide activity
Studies utilizing techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have demonstrated its binding affinities and kinetics with various biological molecules .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pharmacological Studies : Research indicates that Ac-DL-2Nal-DL-Phe(4-Cl) derivatives can modulate hormone release, particularly in the context of gonadotropin-releasing hormone (GnRH) pathways. These findings highlight its role in reproductive health .
- Neuropeptide Interaction : In vitro studies have shown that this peptide can interact with neuropeptide receptors, suggesting potential applications in pain management and neurological disorders .
- Therapeutic Applications : Given its structural properties, there is ongoing research into using this compound as a template for developing new therapeutic agents targeting metabolic processes or hormonal regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
